molecular formula C9H8FNO B3021174 2-Ethoxy-5-fluorobenzonitrile CAS No. 1158201-03-6

2-Ethoxy-5-fluorobenzonitrile

Cat. No.: B3021174
CAS No.: 1158201-03-6
M. Wt: 165.16 g/mol
InChI Key: AYTWVRHDUCRIIO-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluorobenzonitrile (CAS 1158201-03-6) is an organic compound with the molecular formula C9H8FNO and a molecular weight of 165.17 g/mol . It is characterized by a benzene ring substituted with a nitrile group, an ethoxy group, and a fluorine atom. This structure makes it a valuable fluorinated benzonitrile building block in organic synthesis and medicinal chemistry research. Fluorinated aromatic compounds like this one are of significant interest in pharmaceutical and agrochemical R&D for their potential in creating novel active molecules. A related patent suggests that derivatives based on a similar benzonitrile core are investigated in the development of heterocyclic compounds with potential therapeutic applications . Researchers can utilize this compound as a key intermediate for further chemical transformations, including the synthesis of more complex heterocyclic systems. The product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. For more detailed information, including current pricing, batch specifications, and shipping availability, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTWVRHDUCRIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Nitrile Functionality in 2-Ethoxy-5-fluorobenzonitrile

The cyano (-C≡N) group is a versatile functional group in organic synthesis, characterized by its strong polarization and linear geometry. libretexts.orgopenstax.org Its reactivity is influenced by the electronic properties of the substituents on the aromatic ring. numberanalytics.com In this compound, the combined electronic effects of the ethoxy and fluoro groups modulate the inherent reactivity of the nitrile.

The carbon-nitrogen triple bond in the nitrile group is strongly polarized, rendering the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. libretexts.orgopenstax.org This polarization allows the nitrile group to react with both nucleophiles and electrophiles.

Nucleophilic Reactivity: The electrophilic carbon atom of the cyano group is susceptible to attack by a wide range of nucleophiles. libretexts.orgnumberanalytics.com This addition reaction is analogous to the nucleophilic addition to a carbonyl group, initially forming an sp²-hybridized imine anion. libretexts.orgopenstax.org Common transformations involving nucleophilic attack on the nitrile carbon include:

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed first to an amide and then to a carboxylic acid. openstax.orgnumberanalytics.com The base-catalyzed mechanism involves the direct addition of a hydroxide (B78521) ion to the electrophilic carbon. openstax.orglibretexts.org Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, allowing attack by a weak nucleophile like water. libretexts.org

Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). openstax.orglibretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the carbon atom. openstax.orgchemistrysteps.com

Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.com

The reactivity of the nitrile in this compound is influenced by its substituents. The para-fluoro substituent enhances the electrophilicity of the nitrile carbon through its strong electron-withdrawing inductive effect, potentially accelerating nucleophilic attack compared to non-fluorinated analogs. Conversely, the ortho-ethoxy group, being electron-donating, may slightly diminish this effect.

Electrophilic Reactivity: The lone pair of electrons on the nitrile's nitrogen atom allows it to act as a nucleophile, particularly in reactions with strong electrophiles. chemistrysteps.com For instance, in the Ritter reaction, the nitrile adds to a carbocation to form a nitrilium ion, which is then hydrolyzed to an N-substituted amide. chemistrysteps.com

Table 1: General Reactions of the Nitrile Group
Reaction TypeReagent(s)ProductReference
Hydrolysis (Acidic)H₃O⁺, heatCarboxylic Acid numberanalytics.comlibretexts.org
Hydrolysis (Basic)⁻OH, H₂O, heatCarboxylate openstax.orglibretexts.org
Reduction1. LiAlH₄; 2. H₂OPrimary Amine openstax.orgchemistrysteps.com
Grignard Reaction1. R-MgBr; 2. H₃O⁺Ketone chemistrysteps.com

Impact of the Fluoro Substituent on Aromatic Ring Reactivity

The fluorine atom at the C5 position significantly influences the reactivity of the benzene (B151609) ring, particularly in nucleophilic aromatic substitution and metal-catalyzed bond activation processes.

Aryl fluorides are surprisingly reactive towards nucleophilic aromatic substitution (SNAr), often more so than other aryl halides. stackexchange.comwyzant.com This enhanced reactivity is not due to fluoride (B91410) being a good leaving group, but rather to the powerful electron-withdrawing inductive effect of fluorine. stackexchange.commasterorganicchemistry.com

For SNAr to proceed efficiently, the ring must be activated by strongly electron-withdrawing groups, and the negative charge of the Meisenheimer complex must be stabilized by these groups, typically located ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the fluorine atom is a potential leaving group. Its reactivity in an SNAr reaction would be influenced by the other substituents.

Recent research has highlighted the significant role of ortho-fluoro substituents in facilitating the activation of C-C bonds in benzonitriles by transition metal complexes. osti.govacs.org Studies using zerovalent nickel fragments, such as [Ni(dippe)], have shown that the C-CN bond of fluorinated benzonitriles can be cleaved via oxidative addition. acs.orgacs.org

The reaction typically begins with the formation of an η²-nitrile complex, where the nickel center coordinates to the C≡N triple bond. acs.orgacs.org This initial complex then rearranges to the thermodynamically more stable C-CN bond activation product. acs.orgresearchgate.net

Research has demonstrated that the stability of these C-C bond activation products is highly dependent on the presence of ortho-fluoro substituents. osti.govacs.org Each ortho-fluorine atom contributes significantly to the stability of the product, with one study quantifying this stabilization at approximately -6.6 kcal/mol per ortho-F. osti.govacs.orgresearchgate.net In contrast, meta-fluorine substituents have a much smaller stabilizing effect. osti.govacs.org For 2-fluorobenzonitrile, a close analog to the substitution pattern in this compound (relative to the ethoxy group), the reaction with a nickel(0) complex proceeds to form the C-CN bond activation product upon heating. acs.org This "ortho-fluoro effect" is a powerful tool in synthetic chemistry, enabling the functionalization of otherwise inert C-C bonds. utexas.edu

Table 2: Thermodynamic Stabilization in C-CN Bond Activation of Fluorobenzonitriles
Substituent PositionStabilization Energy ContributionReference
ortho-Fluoro-6.6 kcal/mol osti.govacs.org
meta-Fluoro-1.8 kcal/mol osti.govacs.org

Reactivity of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) is an ether linkage, which is generally stable but can undergo cleavage under specific, often harsh, conditions.

The cleavage of the C-O bond in ethers is most commonly achieved using strong acids, particularly concentrated aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures. egyankosh.ac.inbyjus.com The reaction mechanism involves the initial protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). byjus.com This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻) on the adjacent carbon atom. byjus.com

In the case of an aryl alkyl ether like this compound, the cleavage will occur at the alkyl-oxygen bond because the aryl-oxygen bond is strengthened by the sp² hybridization of the aromatic carbon and resonance effects. The products would be 5-fluoro-2-hydroxybenzonitrile (B1313443) and ethyl halide.

More recently, transition-metal-catalyzed methods for the reductive cleavage of the C(aryl)-O bond in aryl alkyl ethers have been developed. rsc.org For example, nickel-based catalytic systems can cleave these robust bonds, sometimes using the alkoxy group itself as an internal reductant, which avoids the need for harsh acidic conditions and external reducing agents. rsc.org

Conformational Dynamics of the Ethoxy Moiety

The reactivity and interaction profile of this compound is significantly influenced by the conformational flexibility of its ethoxy group. The ethoxy substituent is not static; it possesses rotational freedom around the C(ring)−O and O−C(ethyl) bonds, leading to various possible spatial arrangements or conformers.

Computational studies on the analogous compound, 2-ethoxybenzonitrile (B1582733), have provided detailed insight into these dynamics. The potential energy surface (PES) for the ground state of 2-ethoxybenzonitrile, calculated at the B3LYP/cc-pvdz level of theory, reveals the existence of five distinct molecular conformers. sxu.edu.cn These conformers arise from the rotation around two key dihedral angles: the angle involving the aromatic ring and the ether oxygen (∠C1C2O13C14, denoted as α) and the angle within the ethyl group itself (∠C2O13C14C15, denoted as β). sxu.edu.cn

Despite the multiple minima on the PES, experimental investigations using supersonic molecular beam techniques have shown that only the most stable conformer is predominantly populated under the experimental conditions. sxu.edu.cn This most stable conformation is the trans form, where the ethyl group is oriented away from the nitrile group. sxu.edu.cn The other four potential conformers are higher in energy, resulting in molecular densities too low to be detected experimentally. sxu.edu.cn This observation is similar to the conformational behavior of ethoxybenzene itself. sxu.edu.cn The energy barriers for the internal rotation of the ethoxy group are relatively low, which allows for dynamic conformational behavior in solution phases. This flexibility is a key characteristic, as the orientation of the ethoxy group can affect steric hindrance and electronic interactions during chemical reactions.

Mechanistic Studies of Reactions Involving this compound Analogs

The reactivity of the nitrile group and the aromatic ring in benzonitrile (B105546) derivatives is highly sensitive to the electronic effects of substituents. The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding these substituent effects, where σ is the substituent constant (describing the electronic effect of a substituent) and ρ is the reaction constant (describing the sensitivity of a reaction to substituent effects).

For benzonitrile derivatives, substituents like the electron-donating ethoxy group (-OEt) and the electron-withdrawing fluoro (-F) and cyano (-CN) groups modulate the electron density of the aromatic system and the nitrile moiety. libretexts.org The global electrophilicity ω index for a series of para- and meta-substituted benzonitriles has been shown to exhibit a linear correlation with the corresponding Hammett substituent constants (σp/σm). researchgate.net This demonstrates that the electronic activation or deactivation caused by substituents can be effectively quantified. researchgate.net

Hammett studies on the oxidative addition of nickel(0) to para-substituted benzonitriles revealed a positive ρ value, indicating a buildup of negative charge at the ipso carbon in the transition state and the final Ni(II) product. nih.gov This suggests that electron-withdrawing groups on the benzonitrile ring accelerate the reaction. DFT calculations on the C-CN bond activation of para-substituted benzonitriles with nickel complexes have confirmed a strong correlation between Hammett constants (σp) and the equilibrium constants (Keq) of the reaction. utexas.edu In a different type of reaction, the [3+2] cycloaddition of tributyltin azide (B81097) to substituted benzonitriles, a Hammett plot also demonstrated the influence of substituents on the reaction rate. researchgate.net The solvent can also play a crucial role, as the Hammett reaction constants (ρ) for the dissociation of substituted benzoic acids were found to depend on the acidity and basicity of the solvent medium, a principle that also applies to reactions involving benzonitriles. publish.csiro.au

The following table presents representative Hammett substituent constants for groups relevant to this compound, illustrating their electronic influence.

Substituentσ_meta (σm)σ_para (σp)Electronic Effect
-F +0.34+0.06Inductively withdrawing, weakly resonance donating
-OC₂H₅ +0.10-0.24Inductively withdrawing, strongly resonance donating
-CN +0.62+0.70Strongly inductively and resonance withdrawing
Data sourced from standard physical organic chemistry texts.

A fundamental reaction of benzonitrile derivatives is the activation and cleavage of the strong C(aryl)−CN bond, which can be achieved using transition metal complexes. This process is of significant interest for its applications in organic synthesis, allowing for the transformation of nitriles into other functional groups. The predominant mechanism for this transformation is the oxidative addition of the C−CN bond to a low-valent transition metal center. utrgv.edu

Studies involving zerovalent nickel complexes, such as those containing dippe (1,2-bis(diisopropylphosphino)ethane) or dmpe (1,2-bis(dimethylphosphino)ethane) ligands, have provided extensive mechanistic details. nih.govresearchgate.net The reaction of a Ni(0) fragment with benzonitrile typically proceeds through two main steps:

Initial Coordination: The nickel center first coordinates to the benzonitrile. This can occur either as an η²-nitrile complex (coordination to the C≡N triple bond) or as an η²-arene complex (coordination to the phenyl ring). researchgate.net For benzonitrile itself, the η²-nitrile complex is generally the more stable initial adduct at room temperature. researchgate.net

Oxidative Addition: Following coordination, the metal inserts into the C−CN bond, cleaving it to form a Ni(II) species with new nickel-carbon (Ni-Ph) and nickel-cyanide (Ni-CN) bonds. nih.govresearchgate.net This step represents a formal oxidation of the metal from the 0 to the +2 state.

For many substituted benzonitriles, this oxidative addition is a reversible equilibrium between the Ni(0) η²-nitrile complex and the Ni(II) oxidative addition product. nih.gov The position of this equilibrium is sensitive to the electronic nature of the substituents on the aromatic ring. nih.gov DFT studies on fluorinated benzonitriles have shown that electron-withdrawing substituents, like fluorine, stabilize the oxidative addition product. osti.gov The reaction rate can also be enhanced by the presence of Lewis acids (e.g., BPh₃, BF₃), which coordinate to the nitrile nitrogen, making the carbon atom more electrophilic and facilitating the C-CN bond cleavage. utexas.eduutexas.edu

The table below summarizes key interatomic distances from a DFT study on the C-CN bond activation of benzonitrile by Group 10 metals, illustrating the structural changes upon coordination and activation. utexas.edu

Complex TypeMetalM-N Distance (Å)C-N Distance (Å)C-C(N) Distance (Å)
η²-nitrile complex Ni1.881.231.43
η²-nitrile complex Pd2.051.221.43
η²-nitrile complex Pt2.011.241.43
C-CN activation product Ni-1.182.05
C-CN activation product Pd-1.182.10
C-CN activation product Pt-1.182.09
Data adapted from a computational study on Lewis acid-assisted C-CN bond activation. utexas.edu

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is instrumental in identifying the functional groups within a molecule. uci.edu Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its specific vibrational modes (e.g., stretching, bending). uci.edu

FT-IR spectroscopy provides definitive evidence for the key functional groups present in 2-Ethoxy-5-fluorobenzonitrile. An analysis of its spectrum reveals distinct absorption bands that confirm its structure. The resulting spectrum serves as a molecular fingerprint, where absorption peaks correspond to the vibrational frequencies of the bonds within the molecule. uci.edu

Key vibrational frequencies for the functional groups in this compound are anticipated as follows:

Nitrile Group (-C≡N): A sharp, intense absorption band characteristic of the nitrile stretching vibration is expected in the 2220-2260 cm⁻¹ region.

Aromatic Ring (C=C and C-H): Multiple bands in the 1450-1600 cm⁻¹ region correspond to carbon-carbon stretching vibrations within the benzene (B151609) ring. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Ethoxy Group (-O-CH₂-CH₃): The aliphatic C-H stretching vibrations of the ethyl group are observed in the 2850-2990 cm⁻¹ range. The characteristic C-O-C asymmetric and symmetric stretching vibrations are expected to produce strong signals, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Carbon-Fluorine Bond (C-F): A strong absorption band corresponding to the C-F stretching vibration is typically found in the 1020-1250 cm⁻¹ range.

The table below summarizes the expected FT-IR absorption bands and their assignments for this compound based on characteristic functional group frequencies. openbiotechnologyjournal.comupi.edu

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~2980Asymmetric C-H Stretch-CH₃ (Ethoxy)Medium-Strong
~2940Asymmetric C-H Stretch-CH₂ (Ethoxy)Medium
~2230C≡N StretchNitrileStrong, Sharp
~1610, ~1500, ~1470C=C StretchAromatic RingMedium-Strong
~1250Asymmetric C-O-C StretchAryl EtherStrong
~1220C-F StretchAryl Fluoride (B91410)Strong
~1040Symmetric C-O-C StretchAlkyl EtherStrong

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is an essential method for separating and identifying volatile and semi-volatile compounds within a mixture. nist.gov In the context of this compound, GC-MS is primarily used to assess its purity and confirm its identity.

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. rjptonline.org The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic feature of the compound under specific chromatographic conditions.

Upon exiting the GC column, the separated this compound molecules enter the ion source of the mass spectrometer. Here, they are typically ionized by electron ionization (EI), a process that bombards the molecules with high-energy electrons. This not only creates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to break apart into a predictable pattern of fragment ions. pjps.pk The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum serves as a molecular "fingerprint." For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for definitive identification by comparing it to spectral libraries. pjps.pk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. google.com Unlike standard mass spectrometry, which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. This precision allows for the calculation of a unique elemental formula. rsc.org

For this compound, which has a molecular formula of C₉H₈FNO, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. HRMS analysis would be used to measure the experimental mass of the molecular ion. synquestlabs.comsigmaaldrich.com If the measured mass matches the calculated theoretical mass to within a very small tolerance (typically less than 5 parts per million, ppm), it provides strong evidence for the assigned elemental formula, confirming the identity of the compound. google.com This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

PropertyValue
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
Theoretical Exact Mass 165.05899 Da

Advanced Spectroscopic Probes for Electronic States

Advanced laser-based spectroscopic techniques are employed to investigate the detailed electronic structure and vibrational dynamics of molecules in their excited and cationic states.

Resonance Enhanced Multiphoton Ionization (REMPI) Spectroscopy

Resonance Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective technique used to study the spectroscopy of electronically excited states. wikipedia.orgnasa.gov The method typically uses tunable lasers to excite a molecule to an intermediate electronic state through the absorption of one or more photons; a subsequent photon then ionizes the molecule. wikipedia.org The resulting ions are detected, providing a signal only when the laser is in resonance with an allowed electronic transition.

In studies of similar molecules like 2-ethoxybenzonitrile (B1582733), a two-color REMPI scheme is often employed. sxu.edu.cn In this setup, one laser (the "pump" laser) is scanned through a range of wavelengths to excite molecules from their ground electronic state (S₀) to various vibrational levels within the first excited singlet state (S₁). A second, fixed-frequency laser (the "probe" laser) provides the additional energy required to ionize the molecule from the excited S₁ state. sxu.edu.cn This approach provides a high-resolution spectrum of the S₁ state. researchgate.net

The REMPI spectrum reveals the vibrational structure of the molecule in its electronically excited state. The most intense peak, the "band origin," corresponds to the transition from the lowest vibrational level of the S₀ state to the lowest vibrational level of the S₁ state. For the related compound 2-ethoxybenzonitrile, the band origin of the S₁ ← S₀ transition has been determined with high precision. sxu.edu.cn

Table 1: S₁ ← S₀ Transition Band Origin for 2-Ethoxybenzonitrile Data for the non-fluorinated analog of the subject compound.

TransitionWavenumber (cm⁻¹)
S₁ ← S₀ Band Origin34,092 ± 2
Source: sxu.edu.cn

Mass Analyzed Threshold Ionization (MATI) Spectroscopy

Mass Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to determine accurate ionization energies and to probe the vibrational modes of the molecular cation. nih.gov The MATI technique is often used in conjunction with REMPI. sxu.edu.cnmdpi.com

In a MATI experiment, the pump laser is tuned to a specific, known vibrational level in the S₁ state. The probe laser is then scanned through an energy range just below the ionization threshold. This excites the molecule to a series of high-n Rydberg states, which are long-lived neutral states that lie just below the ionization energy. nih.gov A short time after the laser pulse, a weak pulsed electric field is applied. This field is strong enough to ionize the molecules in the high Rydberg states but not the directly formed "prompt" ions, which are deflected away earlier by a small DC field. sxu.edu.cn By detecting the ions produced by the pulsed field as a function of the probe laser's wavelength, a spectrum of the cation is obtained. nih.gov

The MATI spectrum provides a precise value for the adiabatic ionization energy (the energy difference between the ground vibrational state of the neutral molecule and the ground vibrational state of the cation). sxu.edu.cn It also reveals the vibrational frequencies of the cation, which provides insight into how the molecular structure changes upon ionization. For 2-ethoxybenzonitrile, the MATI spectrum shows that many of the active vibrations in the cation are related to in-plane distortions of the benzene ring. sxu.edu.cn

Table 2: Adiabatic Ionization Energy and Cationic Vibrational Frequencies for 2-Ethoxybenzonitrile Data for the non-fluorinated analog of the subject compound.

MeasurementWavenumber (cm⁻¹)Assignment
Adiabatic Ionization Energy 69,796 ± 5 D₀ ← S₀
Vibrational Frequency337Ring in-plane distortion
Vibrational Frequency535Ring in-plane distortion
Vibrational Frequency825Ring in-plane distortion
Vibrational Frequency971Ring in-plane distortion
Vibrational Frequency1269Ring in-plane distortion
Vibrational Frequency1555Ring in-plane distortion
Source: sxu.edu.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital. sci-hub.se This technique is used to study the electronic transitions within molecules containing chromophores—groups of atoms that absorb light. sci-hub.se

In this compound, the benzonitrile (B105546) moiety acts as the primary chromophore. The aromatic π system of the benzene ring and the π bond of the nitrile group give rise to characteristic electronic transitions. elte.hu The most common transitions for such molecules are π→π* (pi to pi-star) and n→π* (n to pi-star) transitions. libretexts.org

π→π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands in the UV region. libretexts.org

n→π* Transitions: These transitions involve promoting an electron from a non-bonding orbital (such as the lone pair on the nitrogen atom of the nitrile group) to a π* antibonding orbital. These are generally lower in energy and have weaker absorption intensity compared to π→π* transitions. elte.hu

The positions and intensities of these absorption bands are sensitive to the substituents on the aromatic ring. The electron-donating ethoxy group and the electron-withdrawing fluorine atom in this compound will influence the energy levels of the molecular orbitals, thus shifting the absorption wavelengths compared to unsubstituted benzonitrile. sxu.edu.cn UV-Vis spectroscopy provides valuable information about the electronic structure of the molecule and how it is affected by its chemical environment. researchgate.net For instance, measurements of related monofluorobenzonitriles in a solvent like dichloromethane (B109758) show absorption bands in the UV region around 283 nm. sxu.edu.cn

Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Structure and Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and, consequently, the geometry and energy of the molecule.

Density Functional Theory (DFT) Approaches for Ground States

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using its electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules.

While specific DFT studies on 2-ethoxy-5-fluorobenzonitrile are not prominent in the literature, extensive research has been conducted on the closely related analogue, 2-ethoxybenzonitrile (B1582733) . In a representative study, the ground state (S₀) of 2-ethoxybenzonitrile was investigated using the B3LYP functional combined with the cc-pVDZ basis set. B3LYP (Becke, three-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which often yields highly accurate geometries and energies. The cc-pVDZ (correlation-consistent polarized valence double-zeta) basis set provides a flexible description of the electron distribution. Such calculations are crucial for identifying the most stable geometric arrangement (the global minimum) and other low-energy conformers.

Conformational Analysis and Potential Energy Surfaces (PES)

The presence of flexible single bonds, such as those in the ethoxy group, gives rise to multiple possible spatial arrangements, or conformers. Conformational analysis aims to identify these stable conformers and the energy barriers that separate them. A Potential Energy Surface (PES) is a map that represents the energy of a molecule as a function of its geometry, typically defined by one or more internal coordinates like dihedral angles.

For the analogue 2-ethoxybenzonitrile , a detailed PES was calculated at the B3LYP/cc-pVDZ level of theory. The scan was performed by systematically varying two key dihedral angles:

α (∠C1-C2-O13-C14): Defines the orientation of the ethoxy group relative to the benzene (B151609) ring.

β (∠C2-O13-C14-C15): Defines the rotation around the O-CH₂ bond.

Table 1: Conformational Details of the Analogue Compound 2-Ethoxybenzonitrile This data is based on studies of 2-ethoxybenzonitrile, a closely related molecule.

Parameter Description
Computational Method B3LYP/cc-pVDZ
Scanned Coordinates Dihedral angles α (∠C1-C2-O13-C14) and β (∠C2-O13-C14-C15)
Number of Conformers Found 5
Most Stable Conformer Conformer I (trans configuration)

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods can calculate various descriptors that help predict how and where a molecule might react.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

From these energies, several reactivity descriptors can be calculated, including chemical potential (μ), chemical hardness (η), and softness (S). While specific HOMO-LUMO energy values for this compound are not available in the reviewed literature, this type of analysis is standard for characterizing novel compounds and predicting their reactive behavior.

Population Analysis (Mulliken, Natural Population Analysis)

Population analysis methods distribute the total number of electrons in a molecule among its constituent atoms, resulting in partial atomic charges. These charges are crucial for understanding the electrostatic potential of a molecule and identifying electrophilic (positive) and nucleophilic (negative) sites.

Mulliken Population Analysis: This is one of the oldest methods, which partitions the electron density based on the basis functions used in the quantum calculation.

Natural Population Analysis (NPA): This method is part of the Natural Bond Orbital (NBO) analysis framework. NPA charges are generally considered more robust and less dependent on the choice of basis set than Mulliken charges. The analysis provides information on the charge distribution within the molecule, reflecting the electron-donating and electron-withdrawing effects of substituents like the ethoxy group and the fluorine atom. For this compound, one would expect the electronegative fluorine and nitrogen atoms to carry significant negative charges. Specific calculated charges for this compound are not documented in the searched scientific literature.

Spectroscopic Property Predictions

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to interpret and assign experimental spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict vibrational frequencies (IR and Raman). Similarly, by calculating the interaction of the molecular electron density with a magnetic field, NMR chemical shifts can be predicted.

For related molecules like 2-amino-5-fluorobenzonitrile , theoretical vibrational assignments have been successfully performed using DFT and Hartree-Fock (HF) methods. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model, often leading to excellent agreement with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. Such calculations allow for a detailed assignment of each vibrational mode to specific atomic motions, such as C-H stretches, ring deformations, or vibrations of the nitrile and ethoxy groups. While no specific computational spectroscopic predictions for this compound were found, these established methods are fully applicable to its analysis.

Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is pivotal for identifying molecular functional groups and structure. nih.gov Density Functional Theory (DFT) calculations are widely employed to compute harmonic vibrational frequencies, which can then be compared with experimental spectra to provide a complete and accurate assignment of the vibrational modes. cauverycollege.ac.in

Methodologies such as DFT with the B3LYP functional and basis sets like 6-311G* are commonly used to optimize the ground-state geometry and calculate the vibrational frequencies and intensities. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. nih.gov For a molecule like this compound, with C(s) symmetry, the vibrations can be assigned to specific motions of its constituent atoms, including stretching, bending, and torsional modes of the phenyl ring, the cyano group, the ethoxy group, and the C-F bond. nih.govcauverycollege.ac.in

Table 1: Illustrative DFT-Calculated Vibrational Frequencies and Assignments for this compound (Note: This table is a representative example based on calculations for analogous molecules, as specific experimental and computational data for this compound is not widely published. Assignments are based on known group frequencies.)

Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
~3080C-H stretch (aromatic)
~2985C-H stretch (ethoxy, asymmetric)
~2940C-H stretch (ethoxy, symmetric)
~2230C≡N stretch
~1610C=C stretch (phenyl ring)
~1490C=C stretch (phenyl ring)
~1450CH₂ scissoring (ethoxy)
~1250C-F stretch
~1245C-O-C stretch (asymmetric)
~1100C-H in-plane bend (aromatic)
~1030C-O-C stretch (symmetric)
~830C-H out-of-plane bend (aromatic)

Franck-Condon Simulations of Vibronic and Cation Spectra

Franck-Condon (FC) simulations are essential for interpreting vibronic spectra (transitions between electronic states) and cation spectra. nih.govrsc.org These simulations calculate the transition probabilities based on the overlap of the vibrational wavefunctions of the initial and final electronic states. sxu.edu.cn The accuracy of FC simulations relies on precise calculations of the geometries, harmonic frequencies, and normal modes for the ground state (S₀), the first electronically excited state (S₁), and the cationic ground state (D₀). researchgate.net

These states are typically calculated using different DFT methods: RB3LYP for the S₀ ground state, time-dependent DFT (TD-B3LYP) for the S₁ excited state, and UB3LYP for the D₀ cation state, often with an extensive basis set like aug-cc-pvtz. sxu.edu.cnmdpi.com The resulting simulated spectra can be compared with experimental data from techniques like two-color resonance-enhanced multiphoton ionization (REMPI) for the S₁ state and mass-analyzed threshold ionization (MATI) for the D₀ state. sxu.edu.cnmdpi.com This comparison allows for the definitive assignment of vibrational bands observed in the electronic spectra and the precise determination of the S₁←S₀ transition origin and the adiabatic ionization energy. sxu.edu.cn For the related molecule 2-ethoxybenzonitrile, the band origin of the S₁←S₀ transition and its adiabatic ionization energy were experimentally determined to be 34,092 ± 2 cm⁻¹ and 69,796 ± 5 cm⁻¹, respectively, with simulations confirming that most observed vibrations are associated with in-plane ring distortion. sxu.edu.cn

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. sxu.edu.cnscispace.com It is used to calculate vertical excitation energies, corresponding absorption wavelengths (λ), and oscillator strengths (f), which predict the intensity of electronic transitions. scispace.com These calculated values can be directly compared with experimental ultraviolet-visible (UV-Vis) absorption spectra. scispace.com

TD-DFT calculations also provide insight into the nature of the electronic transitions by identifying the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scispace.com For substituted benzonitriles, the main absorption bands are typically due to π → π* transitions within the aromatic system. The calculations can be performed in the gas phase or by incorporating a solvent model, such as the polarizable continuum model (PCM), to simulate the effects of different solvent environments on the electronic spectra. scispace.com

Table 2: Representative TD-DFT Results for Electronic Transitions in a Substituted Benzonitrile (B105546) (Note: This table illustrates typical data obtained from TD-DFT calculations for aromatic nitriles, as seen in studies of similar compounds.) scispace.com

TransitionWavelength (λ) (nm)Excitation Energy (eV)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~295~4.20~0.25HOMO → LUMO (~85%)
S₀ → S₂~260~4.77~0.15HOMO-1 → LUMO (~70%)
S₀ → S₃~230~5.39~0.10HOMO → LUMO+1 (~65%)

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. acs.org This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS). rsc.org A transition state is an energy maximum along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. rsc.org The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction.

For this compound, a relevant reaction is its synthesis via nucleophilic aromatic substitution (SNAr), for example, from 2-fluoro-5-hydroxybenzonitrile (B173201) and bromoethane (B45996) in the presence of a base. google.com A computational study of this mechanism would involve locating the transition state for the nucleophilic attack of the ethoxide precursor on the aromatic ring. DFT calculations can model the geometry of this transition state and determine the activation barrier, providing insight into the reaction kinetics. Similarly, mechanisms for other reactions, such as the C-CN bond activation of fluorobenzonitriles by metal complexes, have been successfully investigated using DFT, revealing η2-nitrile and η2-arene intermediates and their corresponding transition states. acs.org

Intermolecular Interactions, Including Halogen Bonding

This compound can participate in several types of non-covalent intermolecular interactions that govern its physical properties and its behavior in condensed phases or biological systems. These include dipole-dipole interactions, hydrogen bonding, and halogen bonding.

Halogen bonding (XB) is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. mdpi.comacs.org The σ-hole is a region of positive electrostatic potential located on the halogen atom along the extension of the R-X covalent bond. acs.org The strength of a halogen bond generally increases with the polarizability of the halogen (I > Br > Cl > F). mdpi.com

In this compound, the fluorine atom is the least likely halogen bond donor due to its low polarizability and high electronegativity. mdpi.com However, it can readily act as a halogen bond acceptor (a nucleophile). Furthermore, the presence of the strongly electron-withdrawing fluorine and nitrile groups makes the aromatic ring electron-deficient, which can influence its participation in π-stacking interactions. Other significant interactions include the potential for hydrogen bonding where the oxygen atom of the ethoxy group acts as a hydrogen bond acceptor, and strong dipole-dipole interactions arising from the polar C-F and C≡N bonds. Computational studies using high-level ab initio methods can quantify the strength and geometry of these interactions, as has been done to investigate F⋯F interactions in fluorobenzonitrile dimers. rsc.org

Advanced Applications and Derivatization in Research

Role in Medicinal Chemistry Research as a Scaffold or Precursor

The chemical architecture of 2-Ethoxy-5-fluorobenzonitrile makes it an invaluable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the nitrile and fluorine functionalities on the benzene (B151609) ring allows for a wide array of chemical transformations, enabling its incorporation into larger, more complex molecular structures. This versatility has positioned it as a key component in the discovery and development of new drugs.

Integration into Rho-Associated Protein Kinase (ROCK) Inhibitors

Rho-associated protein kinases (ROCK) are a class of serine/threonine kinases that have become an attractive target for drug design due to their role in various biological processes. The development of selective ROCK inhibitors is a significant area of research for conditions such as hypertension, glaucoma, and cancer. While direct synthesis examples starting from this compound are not prevalent in readily available literature, the core structure of many kinase inhibitors, including those targeting ROCK, often incorporates substituted benzonitrile (B105546) scaffolds. The design of potent and selective ROCK inhibitors has been explored using azaindole-based structures, demonstrating the modularity of kinase inhibitor synthesis where various substituted aromatic rings are employed. The chemical properties of this compound make it a suitable candidate for inclusion in synthetic pathways aimed at producing novel ROCK inhibitors.

Precursors for TRPV4 Antagonists

Transient receptor potential vanilloid 4 (TRPV4) is a non-selective cation channel that has been implicated in a variety of physiological and pathological processes. As such, the development of TRPV4 antagonists is of significant interest for therapeutic applications. Research in this area has utilized substituted benzonitrile derivatives as key precursors. For instance, in the synthesis of antagonists for TRPV4, related compounds like 3-fluoro-4-nitrobenzonitrile have been employed to construct the necessary molecular framework. The synthesis of these complex molecules often involves the coupling of various fragments, where the benzonitrile portion serves as a crucial anchor. The structural motifs present in this compound are consistent with the types of building blocks used in the development of these antagonists.

Building Blocks for Kinase Inhibitors

The broad family of kinase inhibitors represents a cornerstone of modern targeted cancer therapy. The synthesis of these inhibitors often relies on the use of versatile heterocyclic and aromatic building blocks. Substituted benzonitriles are frequently utilized in the construction of these complex molecules. For example, the discovery of potent pan-KIT mutant inhibitors for the treatment of gastrointestinal stromal tumors involved the use of a 5-fluoro-7-(2-methoxyethoxy)quinazoline core, which highlights the importance of fluorinated and alkoxy-substituted aromatic systems in achieving high potency and selectivity. The structural elements of this compound align with the requirements for building blocks in this field, providing a scaffold that can be elaborated into potent and selective kinase inhibitors.

Scaffolds for Aryl Ether Inhibitors

One of the most notable applications of a closely related derivative of this compound is in the synthesis of the anti-cancer drug Belzutifan. Belzutifan, an inhibitor of hypoxia-inducible factor 2α (HIF-2α), is used for the treatment of von Hippel-Lindau disease-associated renal cell carcinoma. The chemical structure of Belzutifan features a complex aryl ether linkage. The synthesis of this drug has been reported to utilize 3-fluoro-5-hydroxybenzonitrile as a key intermediate. This precursor contains the critical fluoro- and nitrile-substituted phenyl ring, which is then coupled to form the final aryl ether structure. The use of this compound in this context is highly plausible, as the ethoxy group can serve as a protected form of the hydroxyl group required for the ether linkage synthesis.

Components in Complex Drug Candidates

The utility of this compound extends to its role as a fundamental component in the assembly of various complex drug candidates. Its ability to participate in a range of chemical reactions makes it a valuable starting material for multi-step syntheses. The incorporation of this fluorinated benzonitrile derivative can be seen in the development of molecules targeting a variety of biological pathways. As demonstrated in the synthesis of complex molecules like Belzutifan, the core structure provided by this type of building block is often central to the final drug's architecture and function.

Precursors for Radioligands in Medical Imaging (e.g., PET)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on radiolabeled tracers to visualize and quantify physiological processes. The development of novel PET radioligands is crucial for advancing medical diagnostics and research. The presence of a fluoroethoxy group is a common feature in many PET radioligands labeled with fluorine-18 ([¹⁸F]), the most widely used PET radionuclide. The synthesis of such radioligands often involves the introduction of a [¹⁸F]fluoroethyl group onto a precursor molecule. Given that this compound already contains an ethoxy group, it represents a logical precursor for the synthesis of [¹⁸F]-labeled PET tracers. The synthesis would involve the radiofluorination of a suitable derivative, allowing for the creation of novel imaging agents for a variety of biological targets.

General Utility in Pharmaceutical Synthesis

While specific examples of active pharmaceutical ingredients (APIs) derived directly from this compound are not extensively detailed in publicly available research, the core structure is of significant interest in medicinal chemistry. The utility of this scaffold is highlighted by the applications of its close derivatives. For instance, the related compound 4-Amino-2-ethoxy-5-fluorobenzonitrile is recognized as a valuable intermediate in pharmaceutical research and chemical synthesis.

The presence of the fluorine atom and the ethoxy group on the benzonitrile framework allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, which are critical in drug design. Fluorinated benzonitriles, in general, are considered important building blocks for creating complex heterocyclic compounds that are essential for the development of novel APIs. nbinno.com The strategic placement of the ethoxy, fluoro, and nitrile functional groups provides multiple reactive sites for constructing larger, more complex molecules with potential therapeutic properties.

Applications in Materials Science

There is limited direct research showcasing this compound as a precursor for Thermally Activated Delayed Fluorescence (TADF) dyes. However, the broader class of substituted fluorobenzonitriles is highly relevant to the field of Organic Light-Emitting Diodes (OLEDs). The related compound, 4-Bromo-2-fluorobenzonitrile, which shares the same core structure, is identified as an indispensable building block in the synthesis of OLED intermediates. nbinno.com This suggests that the 2-fluoro-benzonitrile moiety is a valuable component for constructing the complex conjugated systems necessary for OLED materials. nbinno.com The functional groups on this compound could potentially be used to tune the electronic properties of resulting materials for display and lighting applications.

A review of available scientific literature does not indicate specific, documented instances of this compound being utilized as a primary building block for the synthesis of polymeric metal complexes. Research in this area tends to focus on other ligands and polymer systems. researchgate.net

The potential for this compound and its derivatives in optoelectronic devices is inferred from the known properties of similarly substituted aromatic compounds. The combination of electron-donating (ethoxy) and electron-withdrawing (fluoro, nitrile) groups on the benzene ring can create significant intramolecular charge-transfer characteristics, which are desirable for optoelectronic applications. pku.edu.cnpku.edu.cn

Theoretical studies on substituted benzonitriles have shown that variations in substituent groups and their positions on the benzenoid ring lead to regular and predictable changes in the electronic and optical properties of the molecules. pku.edu.cnpku.edu.cn This capability for fine-tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is fundamental to designing materials for organic electronics. mdpi.comepa.gov Furthermore, the established use of the related intermediate 4-Bromo-2-fluorobenzonitrile in creating materials for OLEDs underscores the potential of this structural class in the broader field of optoelectronics. nbinno.com

Intermediates in Fine Chemical Synthesis (General)

This compound serves as a versatile intermediate in general fine chemical synthesis. Its utility is demonstrated by the availability of several of its derivatives, which are used as building blocks for more complex molecules. For example, derivatives such as 4-Amino-2-ethoxy-5-fluorobenzonitrile and 4-Bromo-2-ethoxy-5-fluorobenzonitrile (B1378158) are commercially available and used in multi-step organic synthesis.

The presence of the nitrile (-CN), ethoxy (-OCH2CH3), and fluoro (-F) groups allows for a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the aromatic ring can undergo further substitution. The existence of the brominated version, 4-Bromo-2-ethoxy-5-fluorobenzonitrile, highlights its function as a scaffold that can be halogenated to introduce a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are fundamental in modern organic synthesis. nbinno.comsigmaaldrich.com

Patent Landscape Analysis

Patent Applications for Synthetic Processes

While no patents have been identified that exclusively claim a method for the industrial-scale synthesis of 2-Ethoxy-5-fluorobenzonitrile, the patent literature for related compounds provides well-established and analogous procedures. The synthesis of structurally similar fluorobenzonitriles is a well-documented field, with patents often focusing on improving yield, purity, and safety while reducing cost.

A highly relevant synthetic route is detailed in patent application US20240246972A1, which describes the preparation of a closely related analog, 4-Bromo-2-ethoxy-5-fluorobenzonitrile (B1378158). google.comjustia.com This process involves the nucleophilic aromatic substitution of a fluorine atom in the precursor molecule with an ethoxy group. This method is directly applicable to the synthesis of the target compound from 2,5-difluorobenzonitrile (B1295057).

General methods for producing fluorobenzonitriles, such as the halogen exchange (Halex) process where a chloro-substituent is replaced by a fluoro-substituent using an alkali metal fluoride (B91410), are also covered in older patents like US4351777A and US5466859A. google.comgoogle.com These patents lay the groundwork for the industrial preparation of the fluorinated aromatic precursors required for synthesizing this compound.

The table below outlines a plausible, patent-analogous synthetic route.

StepReactionPrecursor(s)Reagent(s)ConditionsPatent Analogy
1Nucleophilic Aromatic Substitution2,5-DifluorobenzonitrileEthanol (B145695) (EtOH), Potassium Carbonate (K2CO3)N,N-dimethylformamide (DMF), 80°CUS20240246972A1 google.comjustia.com

This table presents a likely synthesis based on methods described in patents for analogous compounds.

Intellectual Property in Therapeutic and Material Applications of its Analogs

The primary area of intellectual property focus for analogs of this compound is in the development of novel therapeutic agents. The substituted benzonitrile (B105546) moiety serves as a critical pharmacophore that can be tailored to interact with specific biological targets. In contrast, its application in material science is less specifically patented but holds potential based on the known properties of fluorinated aromatic compounds.

Therapeutic Applications:

The patent literature is rich with examples of fluorobenzonitrile analogs being investigated for a wide range of diseases. These compounds often serve as the core structure for molecules designed to inhibit enzymes implicated in pathological conditions.

ROCK Inhibitors: Recent patent applications, such as US20240246972A1, highlight the use of this compound derivatives in the creation of Rho-associated protein kinase (ROCK) inhibitors. google.comjustia.com These inhibitors are being developed for a variety of diseases, including glaucoma, cancer, and neurodegenerative disorders. google.comjustia.com The patent family for these inhibitors is extensive, indicating a highly active area of research and commercial interest. justia.com

KAT Inhibitors: European patent EP3810602B1 describes the use of the isomeric compound, 5-Ethoxy-2-fluorobenzonitrile, as an intermediate for synthesizing Lysine Acetyl Transferase (KAT) inhibitors. googleapis.com This demonstrates the versatility of the ethoxy-fluorobenzonitrile scaffold in targeting different enzyme families for therapeutic intervention.

Other Targets: The broader class of fluorobenzonitrile compounds has been patented for other therapeutic uses, including as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) for treating cystic fibrosis and for addressing various central nervous system (CNS) disorders. google.comgoogle.com.na

The following table summarizes key therapeutic areas where analogs have been patented.

Therapeutic AreaTarget/MechanismExample Patent Application(s)
Oncology, Glaucoma, NeurologyRho-associated protein kinase (ROCK) inhibitorsUS20240246972A1 google.comjustia.com
Inflammatory Diseases, CancerLysine Acetyl Transferase (KAT) inhibitorsEP3810602B1 googleapis.com
Cystic FibrosisCFTR ModulatorsCA3230259A1 google.com
CNS DisordersNeuromodulation of neurotransmitter releaseEP2078718A1 google.com.na

Material Applications:

While specific patents claiming this compound for material applications are not prominent, the properties of halogenated benzonitriles suggest potential utility. In polymer chemistry, the nitrile group can undergo reactions to form high-performance resins, and the presence of fluorine can enhance thermal stability and confer desirable dielectric properties for electronic materials. vulcanchem.com The general principles of patenting new materials, their methods of manufacture, and their novel applications are well-established. eblum.chlibguides.com Therefore, should this compound or its direct derivatives be found to possess unique material properties, they would represent patentable subject matter.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is a cornerstone of modern chemistry. For 2-Ethoxy-5-fluorobenzonitrile, research is moving beyond traditional methods to explore more innovative and greener alternatives.

A notable synthetic pathway involves the reaction of 2-fluoro-5-hydroxybenzonitrile (B173201) with an ethylating agent like bromoethane (B45996). google.com This nucleophilic substitution reaction, typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), provides a direct route to the desired product. google.com

Future research in this area is likely to focus on the use of greener solvents and catalysts. For instance, the principles of green chemistry encourage the replacement of hazardous solvents with more environmentally benign alternatives. unibo.it Microwave-assisted synthesis is another promising avenue, as it can often lead to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. mdpi.com The development of catalytic systems with lower environmental impact, such as those based on more abundant and less toxic metals, is also a key area of investigation. unibo.it

Table 1: Comparison of Synthetic Methodologies for this compound and Related Compounds

MethodStarting MaterialsReagents & ConditionsAdvantagesChallenges
Nucleophilic Substitution 2-fluoro-5-hydroxybenzonitrile, BromoethaneK₂CO₃, DMF, Room TemperatureDirect, High YieldUse of polar aprotic solvents
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) Aryl halide, Organoboron compoundPalladium catalyst, Base (e.g., K₂CO₃), Solvent (e.g., THF)Mild conditions, Tolerates various functional groupsCatalyst cost and removal
Microwave-Assisted Synthesis Various-Rapid heating, Shorter reaction times, Higher yieldsSpecialized equipment required

Advanced Mechanistic Insights into Reactivity

A deeper understanding of the reactivity of this compound is crucial for its effective utilization in synthesis. The interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine and nitrile groups creates a unique electronic environment that governs its reaction pathways.

Computational chemistry is proving to be an invaluable tool for gaining mechanistic insights. For the related compound 2-ethoxybenzonitrile (B1582733), computational studies have been used to determine its stable conformations and ionization energies. sxu.edu.cn Such studies can predict the most likely sites for electrophilic and nucleophilic attack, as well as the transition state energies for various reactions. For instance, Density Functional Theory (DFT) calculations can be employed to model reaction pathways and elucidate the role of different substituents on the reactivity of the benzonitrile (B105546) core. acs.org

Experimental studies are also critical. For example, research on the C-CN bond activation of fluorinated benzonitriles using zerovalent nickel complexes provides valuable information on the reactivity of the nitrile group in the presence of a transition metal. acs.org These studies have shown that the position of the fluorine substituent can significantly influence the thermodynamics of the C-CN bond activation. acs.org

Future research will likely involve a combination of experimental techniques, such as kinetic studies and in-situ spectroscopic monitoring, with advanced computational modeling to provide a comprehensive picture of the reaction mechanisms of this compound.

Development of New Derivatization Strategies

The versatility of this compound as a synthetic intermediate stems from the reactivity of its functional groups, which allows for a wide range of derivatization strategies. The nitrile group, in particular, is a gateway to numerous other functionalities.

One important derivatization is the conversion of the nitrile to a tetrazole ring through a [3+2] cycloaddition reaction with an azide (B81097), such as sodium azide. This transformation is of significant interest in medicinal chemistry, as the tetrazole group is a common bioisostere for a carboxylic acid. The resulting 5-(2-Ethoxy-5-fluorophenyl)-1H-tetrazole is a novel compound with potential biological activity.

The nitrile group can also be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic systems. bldpharm.com Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing substituents. The fluorine atom can also be a site for nucleophilic aromatic substitution under certain conditions. The development of selective derivatization strategies that target one functional group in the presence of others is a key area of ongoing research.

Expanding Applications in Specialized Chemical Fields

While this compound is well-established as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique properties suggest potential for application in other specialized fields. google.comcymitquimica.com The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, leading to enhanced thermal stability, lipophilicity, and metabolic stability. researchgate.net

In the field of materials science , fluorinated compounds are used in the development of advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). researchgate.net The specific electronic properties conferred by the fluorine and ethoxy substituents in this compound could be exploited in the design of novel functional materials.

In agrochemical research , the introduction of fluorine can lead to compounds with enhanced pesticidal or herbicidal activity. researchgate.net Derivatization of this compound could lead to new classes of agrochemicals with improved efficacy and environmental profiles.

Future research will likely explore the synthesis of novel polymers and functional materials derived from this compound and evaluate their properties for specific applications.

Synergistic Approaches: Combining Experimental and Computational Research

The synergy between experimental and computational chemistry offers a powerful approach to accelerate the discovery and development of new molecules and materials. nih.govrsc.org In the context of this compound, this integrated approach can be applied to all the research directions discussed above.

For example, computational modeling can be used to screen potential synthetic pathways and predict reaction outcomes, thereby guiding experimental efforts and reducing the number of trial-and-error experiments. nih.gov As mentioned earlier, DFT calculations can provide detailed mechanistic insights that are often difficult to obtain through experimental means alone. acs.orgrsc.org

In the development of new derivatives, computational methods can be used to predict the properties of virtual compounds, allowing for the rational design of molecules with desired characteristics before they are synthesized in the lab. This approach is particularly valuable in drug discovery, where it can be used to predict the binding affinity of a ligand to its target protein.

A combined experimental and computational study on the reaction of fluoroarenes with metal-metal bonds has demonstrated the power of this synergistic approach in understanding C-F bond activation, a reaction of fundamental importance in organofluorine chemistry. rsc.org Similar integrated studies on this compound and its reactions will undoubtedly lead to a deeper understanding of its chemistry and pave the way for new applications.

Q & A

Q. Table 1: Comparative Yields for Ethoxy Group Introduction

PrecursorCatalystSolventTemp (°C)Yield (%)
5-Fluoro-2-nitrobenzonitrileNoneDMF10062
5-Fluoro-2-bromobenzonitrilePd(PPh₃)₄DMSO8078

Basic: How can NMR spectroscopy distinguish structural isomers of this compound?

Answer:
¹H and ¹³C NMR are critical for resolving positional isomers (e.g., 2-ethoxy vs. 4-ethoxy derivatives):

  • ¹H NMR : The ethoxy group (-OCH₂CH₃) shows a triplet (δ 1.3–1.5 ppm) for CH₃ and a quartet (δ 3.4–3.7 ppm) for OCH₂. Coupling with the aromatic fluorine (³J ~ 8–10 Hz) splits signals in the aromatic region (δ 7.0–8.0 ppm) .
  • ¹³C NMR : The nitrile carbon (C≡N) appears at δ 115–120 ppm. Fluorine-induced deshielding shifts the adjacent carbons by 5–10 ppm compared to non-fluorinated analogs .
  • 19F NMR : A singlet near δ -110 ppm confirms para-fluorine substitution.

Example 13C NMR Data (CDCl₃):

Carbon Positionδ (ppm)Assignment
C-1 (CN)117.2Nitrile carbon
C-5 (F)162.4Fluorine-substituted C
OCH₂CH₃63.5Ethoxy methylene

Advanced: How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions involving this compound?

Answer:
Density Functional Theory (DFT) calculates key parameters:

  • Frontier Molecular Orbitals : The LUMO energy of the nitrile group indicates susceptibility to nucleophilic attack. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity .
  • Transition State Analysis : For Suzuki-Miyaura coupling, model the Pd-catalyzed oxidative addition step. Optimize bond lengths (Pd-C≡N: ~1.9 Å) and activation barriers (ΔG‡) to predict regioselectivity .
  • Solvent Effects : Include implicit solvation models (e.g., SMD) to simulate DMF or THF environments. Polar solvents stabilize charge-separated intermediates .

Q. Table 2: DFT-Predicted Activation Barriers

ReactionSolventΔG‡ (kcal/mol)
Oxidative Addition (Pd)DMF18.3
Transmetallation (Boron)THF22.1

Advanced: How to resolve contradictions in reaction yields reported for fluorinated benzonitrile derivatives?

Answer: Contradictions often arise from:

Substituent Effects : Electron-withdrawing groups (e.g., -F) can either activate or deactivate the ring depending on their position. Meta-fluorine (as in this compound) enhances electrophilicity at the ortho/para positions, but steric hindrance from ethoxy may reduce accessibility .

Catalyst Poisoning : Residual moisture or oxygen deactivates Pd catalysts. Use rigorous Schlenk techniques or additive ligands (e.g., P(o-tol)₃) to stabilize the metal center .

Analytical Variability : Calibrate HPLC/GC methods with authentic standards. For example, a minor impurity (e.g., 5-fluoro-2-hydroxybenzonitrile) can skew yield calculations if co-eluting .

Mitigation Strategies:

  • Screen multiple solvents (e.g., DMF vs. toluene).
  • Use high-throughput experimentation to map optimal conditions.
  • Validate yields via orthogonal methods (e.g., gravimetric analysis + NMR integration).

Advanced: What strategies optimize the photophysical properties of this compound for sensing applications?

Answer:

  • Fluorescence Tuning : Introduce electron-donating/withdrawing groups to modulate the HOMO-LUMO gap. Ethoxy acts as a weak donor, while fluorine reduces π→π* transition energy. Measure quantum yields (Φ) in degassed acetonitrile .
  • Aggregation Studies : Monitor excimer formation via concentration-dependent UV-Vis (e.g., redshift at >10⁻³ M). Use bulky substituents (e.g., tert-butyl) to suppress aggregation .
  • Solvatochromism : Correlate emission maxima (λem) with solvent polarity (ET(30) scale). Polar solvents stabilize charge-transfer excited states, shifting λem bathochromically .

Q. Table 3: Photophysical Data in Various Solvents

Solventλabs (nm)λem (nm)Φ (%)
Hexane28032012
Acetone28534528
DMSO29036515

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Toxicity : Fluorinated nitriles may release HCN under acidic conditions. Use pH-neutral buffers and avoid strong acids .
  • PPE : Wear nitrile gloves, goggles, and a lab coat. Work in a fume hood with HCN detectors.
  • Waste Disposal : Quench with alkaline peroxide (e.g., 10% H₂O₂ in 1M NaOH) to oxidize cyanide to CO₂/N₂ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.